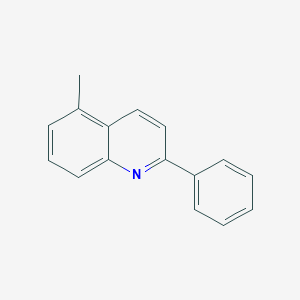

5-Methyl-2-phenylquinoline

Description

Structure

3D Structure

Properties

IUPAC Name |

5-methyl-2-phenylquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13N/c1-12-6-5-9-16-14(12)10-11-15(17-16)13-7-3-2-4-8-13/h2-11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVCZVHSUPWGXFL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C=CC(=NC2=CC=C1)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30301991 | |

| Record name | 5-methyl-2-phenylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30301991 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

500595-66-4 | |

| Record name | 5-methyl-2-phenylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30301991 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 5 Methyl 2 Phenylquinoline and Substituted Quinoline Systems

Classical and Modified Friedländer Quinoline (B57606) Synthesis

The Friedländer synthesis, first reported by Paul Friedländer in 1882, is a fundamental and versatile method for constructing quinoline rings. wikipedia.orgorganic-chemistry.orgjk-sci.com The reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl. organic-chemistry.orgresearchgate.net This process can be catalyzed by either acids or bases. wikipedia.orgjk-sci.com

The classical approach often involves harsh reaction conditions, such as high temperatures and the use of strong acids or bases, which can limit its applicability for sensitive substrates. nih.govalfa-chemistry.com Over the years, numerous modifications have been introduced to improve the efficiency, selectivity, and environmental sustainability of the Friedländer synthesis. nih.govrsc.org

Mechanism of the Friedländer Synthesis: Two primary mechanistic pathways are proposed for the Friedländer synthesis. wikipedia.org

Aldol (B89426) Condensation First: The initial step is an aldol condensation between the 2-amino substituted carbonyl compound and the second carbonyl component. The resulting aldol adduct then undergoes dehydration to form an α,β-unsaturated carbonyl compound, which subsequently cyclizes via imine formation to yield the quinoline product. wikipedia.orgresearchgate.net

Schiff Base Formation First: Alternatively, the reaction can begin with the formation of a Schiff base between the 2-amino group and the carbonyl of the second reactant. This is followed by an intramolecular aldol-type condensation and subsequent dehydration to form the quinoline ring. wikipedia.org

Recent advancements have focused on developing milder and more efficient catalytic systems. nih.gov

Variants Utilizing Different Catalytic Systems and Reaction Conditions

A wide array of catalysts has been explored to optimize the Friedländer synthesis, moving beyond traditional strong acids and bases. These include:

Lewis Acids: Catalysts like tin tetrachloride, scandium(III) triflate, and others have been shown to be effective. wikipedia.org

Brønsted Acids: p-Toluenesulfonic acid and perchloric acid are commonly used. wikipedia.orgwikipedia.org

Heterogeneous Catalysts: Solid acid catalysts such as montmorillonite (B579905) K-10, zeolites, and nano-crystalline sulfated zirconia offer advantages like easier work-up and catalyst recyclability. researchgate.net

Nanocatalysts: The use of nanocatalysts is an emerging area, with systems like nano-SnO2 and nano-CuO being investigated. nih.gov

Ionic Liquids: These have been used as both catalysts and environmentally benign reaction media, sometimes leading to improved yields and shorter reaction times. nih.govnih.gov

Metal-Organic Frameworks (MOFs): MOFs are also being explored as efficient and reusable catalysts for this synthesis. nih.gov

An electrochemically assisted Friedländer reaction has been developed as a sustainable, one-step method for quinoline synthesis from nitro compounds, operating under mild conditions with high efficiency. rsc.org Furthermore, modifications such as using neat acetic acid as both solvent and catalyst under microwave irradiation have dramatically reduced reaction times from days to minutes with excellent yields. nih.gov

Palladium-Catalyzed Cross-Coupling Strategies for Aryl Introduction

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds and have been effectively applied to the synthesis of aryl-substituted quinolines. The Heck reaction, in particular, has been utilized for the synthesis of quinolines from 2-haloanilines and allylic alcohols. acs.org This process typically involves an initial Heck coupling followed by isomerization to a β-aryl ketone, which then undergoes intramolecular condensation and subsequent palladium-catalyzed dehydrogenation to yield the quinoline. acs.org

A modified Larock method employs a one-pot synthesis of substituted quinolines via a Heck reaction of 2-bromoanilines and allylic alcohols, followed by dehydrogenation. acs.org Palladium acetate (B1210297) has been identified as an efficient catalyst for both the Heck coupling and the aerobic dehydrogenation of the intermediate dihydroquinoline. rsc.org The choice of palladium catalyst and ligands can significantly influence the reaction's efficiency and yield. acs.orgrsc.org For instance, a combination of an allylpalladium(II) chloride dimer and a biaryl phosphine (B1218219) ligand has been found to be a more active catalyst system compared to palladium(II) acetate in certain cases. acs.org

Multi-Component Reaction (MCR) Approaches to Quinoline Scaffolds

Multi-component reactions (MCRs) offer an efficient and atom-economical approach to synthesizing complex molecules like quinolines in a single step from three or more starting materials. Several classical named reactions for quinoline synthesis can be considered MCRs or have been adapted into MCR protocols.

Doebner-von Miller Reaction: This reaction involves the condensation of an aniline (B41778) with an α,β-unsaturated carbonyl compound, which can be formed in situ from two carbonyl compounds via an aldol condensation (known as the Beyer method). wikipedia.org This method is catalyzed by acids and can produce 2- and 4-substituted quinolines. nih.gov

Pfitzinger Reaction: This reaction utilizes isatin (B1672199) or its derivatives, which react with a carbonyl compound in the presence of a base to yield substituted quinoline-4-carboxylic acids. wikipedia.orgresearchgate.netresearchgate.net The reaction proceeds through the hydrolysis of the isatin's amide bond, followed by imine formation, cyclization, and dehydration. wikipedia.org

Doebner Reaction: A variation that combines an aniline, an aldehyde, and pyruvic acid to produce 2-substituted quinoline-4-carboxylic acids. nih.gov A modified Doebner-like process has been reported where pyruvic acid is replaced by a second molecule of an aldehyde, leading to quinolines substituted at both the 2- and 3-positions. nih.gov

These MCR approaches are valuable for generating diverse libraries of substituted quinolines.

Lithium Amide-Mediated Synthesis Routes

Lithium amides, such as lithium bis(trimethylsilyl)amide (LiHMDS), have been employed in the synthesis of quinolone derivatives. A notable application involves an LiHMDS-induced in situ cyclocondensation reaction to produce N-substituted 2-carboxy-4-quinolones. rsc.org This method provides a range of quinolone analogues with good regioselectivity and in moderate yields. rsc.org Another approach involves the use of triflic anhydride (B1165640) in the presence of pyridine (B92270) to activate amides, which then react with alkynes in a metal-free, single-step synthesis to form functionalized quinolines with high regioselectivity. nih.gov

Skraup Synthesis and its Adaptations for Methylquinoline Derivatives

The Skraup synthesis is one of the oldest and most well-known methods for preparing quinolines, first described by Zdenko Hans Skraup in 1880. nih.govwikipedia.org The classic reaction involves heating an aniline with glycerol (B35011), sulfuric acid, and an oxidizing agent like nitrobenzene. wikipedia.orguop.edu.pk The reaction is notoriously vigorous and often requires a moderator, such as ferrous sulfate, to control its exothermic nature. wikipedia.orgorgsyn.org

The mechanism involves the dehydration of glycerol to acrolein, followed by a Michael-type addition of the aniline. uop.edu.pk The resulting intermediate then undergoes acid-catalyzed cyclization and subsequent oxidation to form the quinoline ring. uop.edu.pk

Modifications to the Skraup synthesis have been developed to improve safety, yields, and substrate scope. These include:

Using milder oxidizing agents, such as arsenic acid. wikipedia.org

An acetic acid modification has been shown to eliminate the danger of a violent reaction. lookchem.com

A modified procedure involving the slow addition of reactants has been reported to reduce the violence and increase the yield. cdnsciencepub.com

More recently, a greener approach using glycerol in pressure Q-tubes without a separate oxidizing agent has been demonstrated, where glycerol acts as both a reactant and a solvent. researchgate.netnih.gov

The Doebner-von Miller reaction is considered a modification of the Skraup synthesis, where an α,β-unsaturated aldehyde or ketone is used instead of glycerol, allowing for the synthesis of substituted quinolines, including methylquinolines. nih.govwikipedia.orgslideshare.net

Microwave-Assisted Organic Synthesis (MAOS) Protocols for Enhanced Efficiency

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions, often leading to significantly reduced reaction times, higher yields, and improved product purities compared to conventional heating methods. nih.govanton-paar.com This technology has been successfully applied to various quinoline syntheses.

Microwave-Assisted Friedländer Synthesis: The use of microwave irradiation in the Friedländer synthesis has been shown to be highly effective. For instance, reacting 2-aminobenzophenone (B122507) with ketones in neat acetic acid under microwave irradiation at 160°C can afford quinolines in excellent yields within just 5 minutes. nih.gov This represents a significant improvement over conventional heating methods which can take several days and result in poor yields. nih.gov The average yield for a library of quinolines synthesized via the Friedländer reaction increased from 34% with traditional heating to 72% with microwave irradiation. rsc.org

Other Microwave-Assisted Reactions: MAOS has also been applied to other quinoline syntheses, including Skraup-type reactions and multi-component reactions, often in solvent-free conditions or using eco-friendly solvents like ionic liquids. nih.govrsc.org For example, a DABCO-catalyzed Friedländer synthesis of 1,8-naphthyridines under microwave irradiation was completed in a few minutes with good yields.

The efficiency of MAOS stems from the direct and rapid heating of the reaction mixture through microwave energy interacting with polar molecules, leading to faster reaction rates. anton-paar.com

Interactive Data Table: Comparison of Quinoline Synthetic Methods

| Synthetic Method | Key Reactants | Typical Catalyst/Reagent | Key Product Type | Advantages | Disadvantages |

| Friedländer Synthesis | 2-Aminoaryl ketone/aldehyde, α-Methylene carbonyl | Acid or Base | Polysubstituted Quinolines | Versatile, simple | Often harsh conditions nih.govalfa-chemistry.com |

| Palladium-Catalyzed Cross-Coupling | 2-Haloaniline, Allylic alcohol/Arylboronic acid | Pd catalyst (e.g., Pd(OAc)₂) | Aryl-substituted Quinolines | Good for C-C bond formation | Expensive catalyst, ligand sensitivity |

| Doebner-von Miller Reaction | Aniline, α,β-Unsaturated carbonyl | Acid (e.g., HCl, Lewis acids) | 2- and/or 4-Substituted Quinolines | One-pot potential | Potential for polymerization nih.gov |

| Pfitzinger Reaction | Isatin, Carbonyl compound | Base (e.g., KOH) | Quinoline-4-carboxylic acids | Access to carboxylic acid derivatives | Limited by base-sensitive groups nih.gov |

| Skraup Synthesis | Aniline, Glycerol, Oxidizing agent | H₂SO₄ | Unsubstituted or simple substituted Quinolines | Inexpensive starting materials | Often violent, harsh conditions wikipedia.org |

| Microwave-Assisted Synthesis (MAOS) | Various (depends on core reaction) | Various | Various Quinolines | Rapid, high yields, efficient nih.govnih.gov | Requires specialized equipment |

Selective Derivatization in the Context of 5-Methyl-2-phenylquinoline Synthesis

The functionalization of the quinoline nucleus is a key strategy for modifying its chemical and biological properties. This section details methods for introducing carboxylic acid, hydrazide, hydrazone, and N-oxide functionalities.

The synthesis of quinoline carboxylic acids is a common entry point for further derivatization. The Doebner reaction, for instance, allows for the synthesis of 2-phenyl-quinoline-4-carboxylic acid derivatives by reacting anilines, aldehydes (like 2-nitrobenzaldehyde), and pyruvic acid. nih.govresearchgate.net The Pfitzinger reaction, which involves reacting isatin with an α-methyl ketone, provides another route to quinoline-4-carboxylic acids. nih.govnih.gov Research has shown that the choice of solvent can be critical; for example, using glacial acetic acid as a solvent in a Doebner-type synthesis can yield [2,3'-biquinoline]-4-carboxylic acids and 2-phenylquinoline-4-carboxylic acid. researchgate.net

Once the carboxylic acid is formed, it serves as a versatile intermediate. For example, 2-(2-nitrophenyl)-quinoline-4-carboxylic acid can be converted to its corresponding acyl chloride by reacting with thionyl chloride (SOCl₂). nih.gov This activated intermediate can then react with amines, such as 3-(dimethylamino)-1-propylamine, to form amide derivatives. nih.gov

The synthesis of hydrazide derivatives typically starts from a quinoline ester. For example, methyl quinoline-6-carboxylate can be reacted with hydrazine (B178648) hydrate (B1144303) to produce quinoline-6-carbohydrazide. uitm.edu.my Similarly, quinoline-3-carboxylic acid hydrazide can be synthesized from its corresponding ethyl ester using hydrazine hydrate in refluxing ethanol. researchgate.net

These hydrazides are key precursors for synthesizing hydrazones. Hydrazide-hydrazone derivatives, which contain an azomethine group (-NH-N=CH-), are formed by the condensation reaction of a quinoline hydrazide with various aldehydes. researchgate.netresearchgate.netnih.gov This reaction provides a straightforward method to a diverse range of substituted quinoline hydrazones. uitm.edu.myresearchgate.netnih.gov

Table 1: Synthesis of Quinoline Carboxylic Acid Derivatives

| Starting Materials | Reaction Type | Product | Key Findings | Reference(s) |

|---|---|---|---|---|

| Aniline, 2-Nitrobenzaldehyde, Pyruvic Acid | Doebner Reaction | 2-(2-Nitrophenyl)-quinoline-4-carboxylic acid | A versatile intermediate for further derivatization. nih.govresearchgate.net | nih.gov, researchgate.net |

| Isatin, Acetophenone | Pfitzinger Reaction | 2-Phenylquinoline-4-carboxylic acid | Synthesized in a 33% KOH solution with ethanol, refluxed at 85°C. nih.gov | nih.gov |

| Aromatic Amines, Pyruvic Acid | Doebner Reaction Variant | 2-Methylquinoline-4-carboxylic acids | The order of reactant addition is crucial; reacting pyruvic acid and aldehyde first, then adding the amine, yields the target 2-substituted quinoline. sci-hub.se | sci-hub.se |

The oxidation of the quinoline nitrogen atom to form an N-oxide represents another important derivatization strategy. The resulting N-oxide group can influence the electronic properties of the quinoline ring and serve as a handle for further functionalization. While specific studies on the N-oxidation of this compound are not detailed, general methods for quinoline oxidation are applicable.

The oxidation of the methyl group at the C2 position of the quinoline ring, such as in 2-methylquinoline, can be achieved to form quinoline-2-carbaldehyde. nih.gov This reaction can be carried out using tert-butyl hydroperoxide (TBHP) as the oxidant and iodine (I₂) as a catalyst in DMSO at 120°C. nih.gov It is important to select the appropriate oxidizing agent to achieve the desired transformation without cleaving the benzene (B151609) ring, which can occur with strong oxidizing agents like potassium permanganate (B83412) (KMnO₄). youtube.comyoutube.com The pyridine ring is generally more susceptible to oxidation than the benzene ring. youtube.com Urushibara-type nickel catalysts have been shown to be effective for the deoxygenation of quinoline N-oxides back to the parent quinoline. thieme-connect.com

Catalytic Reduction Methods Applied to Quinoline Derivatives

The catalytic reduction of the quinoline ring system, particularly the pyridine ring, is a fundamental transformation that yields 1,2,3,4-tetrahydroquinoline (B108954) derivatives. These reduced structures are prevalent in many pharmacologically active compounds. thieme-connect.com

Various catalytic systems have been developed for this purpose. Both homogeneous and heterogeneous catalysts are employed, utilizing either H₂ gas or transfer hydrogenation reagents.

Homogeneous Catalysis:

Iridium Catalysts: A ligand- and base-free method using an iridium catalyst with a hydrosilane has been reported for the hydrogenation of quinolines under mild conditions. researchgate.net

Cobalt Catalysts: A cobalt-amido cooperative catalyst has been used for the partial transfer hydrogenation of quinolines to 1,2-dihydroquinolines at room temperature using ammonia (B1221849) borane (B79455) (H₃N·BH₃) as the hydrogen source. nih.gov This system shows broad functional group tolerance. nih.gov Further reduction to the tetrahydroquinoline can be achieved by using two equivalents of the reducing agent. nih.gov

Ruthenium Catalysts: Chiral cationic ruthenium-diamine complexes have been used for the asymmetric hydrogenation of quinolines in water, yielding chiral tetrahydroquinolines with high enantiomeric excess. researchgate.net

Heterogeneous Catalysis:

Platinum-Tin Catalysts: A multifunctional Pt-SnOₓ/Al₂O₃ catalyst enables the direct reductive N-methylation of quinolines using methanol (B129727) as both the hydrogen and methyl source at 130 °C. acs.org

Cobalt Catalysts: A granular cobalt-based catalyst, prepared in situ from Co(OAc)₂·4H₂O and zinc powder, facilitates the pressure hydrogenation of quinolines in aqueous solution to give 1,2,3,4-tetrahydroquinolines. thieme-connect.com

Noble Metal Catalysts: Catalysts based on palladium (Pd), rhodium (Rh), and iridium (Ir) are effective for the complete reduction of both the pyridine and benzene rings of the quinoline system. youtube.comthieme-connect.com

The choice of catalyst and reaction conditions can control the extent of reduction. For instance, partial reduction of the pyridine ring can be achieved with tin and HCl, while stronger catalytic systems lead to the full reduction of both rings. youtube.com

Table 2: Catalytic Systems for Quinoline Reduction

| Catalyst System | Reaction Type | Product | Key Features | Reference(s) |

|---|---|---|---|---|

| Cobalt-amido complex | Transfer Hydrogenation (H₃N·BH₃) | 1,2-Dihydroquinolines | Room temperature, broad functional group tolerance. nih.gov | nih.gov |

| In situ generated Cobalt from Co(OAc)₂/Zn | Pressure Hydrogenation (H₂) | 1,2,3,4-Tetrahydroquinolines | Aqueous solution, operationally simple. thieme-connect.com | thieme-connect.com |

| Pt-SnOₓ/Al₂O₃ | Reductive N-methylation (Methanol) | N-Methyl-tetrahydroquinolines | Base-free, uses methanol as H₂ and methyl source. acs.org | acs.org |

| Cationic Ru-diamine complexes | Asymmetric Hydrogenation (H₂) | Chiral 1,2,3,4-Tetrahydroquinolines | Performed in water, high enantioselectivity. researchgate.net | researchgate.net |

Optimization of Reaction Conditions for Yield and Selectivity

Optimizing reaction conditions is crucial for maximizing the yield of the desired quinoline product while minimizing the formation of byproducts. Key parameters that are frequently adjusted include the catalyst, solvent, temperature, and reaction time.

Catalyst Selection:

Acid/Base Catalysis: Friedländer and Doebner quinoline syntheses can be catalyzed by Brønsted or Lewis acids, as well as bases. nih.gov Ionic liquids, such as [bmim]HSO₄, have been used as efficient and recyclable acid catalysts for the Friedländer synthesis. mdpi.com

Metal Catalysts: Copper triflate has been used to catalyze the single-step synthesis of quinolines with high yields and regioselectivity. nih.gov Zeolite catalysts, such as ZnCl₂/Ni-USY, have shown excellent performance in the gas-phase synthesis of quinolines from aniline and propanol, achieving high conversion and selectivity by tuning the ratio of Lewis to Brønsted acid sites. rsc.org

Nanocatalysts: The use of nanocatalysts offers advantages such as high surface area and reusability. For example, magnetic nanoparticle-supported catalysts have been employed for quinoline synthesis, allowing for easy recovery and reuse for multiple cycles with minimal loss of activity. nih.gov

Solvent and Reaction Medium:

Green Solvents: There is a growing emphasis on using environmentally benign solvents. Water has been used as a solvent for the Doebner reaction, and aqueous PEG-400 has been employed as a recyclable solvent medium. tandfonline.com Microwave-assisted synthesis in water has also been shown to improve yields. tandfonline.com

Solvent-Free Conditions: In some cases, reactions can be performed under solvent-free conditions, which simplifies purification and reduces waste. nih.gov For instance, the Friedländer annulation process to prepare quinolines has been achieved at 100 °C under solvent-free conditions using a nanocatalyst. nih.gov

Temperature and Reaction Time:

The reaction temperature significantly influences conversion and selectivity. For the synthesis of quinolines over a ZnCl₂/Ni-USY catalyst, the optimal temperature was found to be 683 K, with higher or lower temperatures leading to decreased yield. rsc.org

Reaction times can often be shortened through methods like microwave irradiation, which can also lead to higher yields. mdpi.comtandfonline.com The optimization of reaction time is a balance between achieving high conversion of starting materials and preventing the degradation or side-reactions of the product. scielo.brchemrxiv.org

Table 3: Optimization of Conditions for Quinoline Synthesis

| Method | Catalyst | Solvent | Conditions | Yield | Key Advantage | Reference(s) |

|---|---|---|---|---|---|---|

| Friedländer Annulation | Nanocatalyst (e.g., Fe₃O₄@SiO₂) | Solvent-free | 100 °C | 68-98% | Reusable catalyst, clean conditions. nih.gov | nih.gov |

| Aniline + Propanol | ZnCl₂/Ni-USY Zeolite | Gas Phase | 683 K | 78.3% | High selectivity, continuous process. rsc.org | rsc.org |

| Doebner Reaction | Ytterbium perfluorooctanoate [Yb(PFO)₃] | Water | Reflux | Good | Green solvent, efficient catalyst. researchgate.net | researchgate.net |

| Povarov Reaction | Iodine (I₂) | - | - | Fair to Good | Metal-free, multicomponent reaction. mdpi.com | mdpi.com |

| Electrochemical Cycloaddition | ⁿBu₄NI (catalytic) | MeCN | 65 °C, 10 mA | 69-81% | Metal- and oxidant-free, sustainable. acs.org | acs.org |

Chemical Reactivity and Mechanistic Pathways of 5 Methyl 2 Phenylquinoline

Nucleophilic and Electrophilic Substitution Reactions on the Quinoline (B57606) Core

The reactivity of the quinoline core in 5-Methyl-2-phenylquinoline towards substitution reactions is dictated by the electronic properties of its constituent benzene (B151609) and pyridine (B92270) rings.

Electrophilic Substitution: The pyridine ring in quinoline is electron-deficient due to the electronegativity of the nitrogen atom. This deactivates the pyridine part of the molecule towards electrophilic attack. Consequently, electrophilic substitution reactions, such as nitration and halogenation, preferentially occur on the more electron-rich benzene ring. arsdcollege.ac.in The substitution generally takes place at the C5 and C8 positions. arsdcollege.ac.in In the case of this compound, the presence of the electron-donating methyl group at the C5 position further activates the benzene ring for electrophilic attack, reinforcing the preference for substitution at positions on the carbocyclic ring. The methyl group is considered an "activating" group for electrophilic aromatic substitution because it stabilizes the carbocation intermediate formed during the reaction. libretexts.org

Nucleophilic Substitution: Conversely, the electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic attack. Nucleophilic substitution occurs primarily at the C2 and C4 positions. arsdcollege.ac.in Halogen atoms located at these positions are particularly good leaving groups and can be readily displaced by various nucleophiles. arsdcollege.ac.in For example, quinoline can react with organolithium reagents like phenyllithium (B1222949) and n-butyllithium to yield 2-phenylquinoline (B181262) and 2-butylquinoline, respectively. arsdcollege.ac.in Similarly, heating quinoline with sodamide results in the formation of 2-aminoquinoline (B145021) in a process known as the Chichibabin reaction. arsdcollege.ac.in The reactivity of substituted quinolines in nucleophilic substitution is an area of active study, with research exploring the influence of various substituents on reaction rates and regioselectivity. rsc.orgrsc.org

Oxidation and Reduction Chemistry of the Quinoline Moiety

The quinoline moiety can undergo both oxidation and reduction, with the outcome depending on the specific reagents and reaction conditions employed.

Oxidation: The oxidation of quinoline can lead to different products. Treatment with peracids, such as peroxybenzoic acid, or hydrogen peroxide typically results in the formation of quinoline-N-oxide. arsdcollege.ac.in This reaction involves the oxidation of the nitrogen atom in the pyridine ring. The benzene ring is generally more resistant to oxidation than the pyridine ring. However, under vigorous oxidation conditions, the benzene ring can be cleaved.

Reduction: The reduction of the quinoline system can also be controlled to selectively affect either the pyridine or the benzene ring. Catalytic hydrogenation can lead to the reduction of one or both rings. For instance, reduction under certain conditions can yield 1,2,3,4-tetrahydroquinoline (B108954), where only the pyridine ring is reduced. More forceful reduction can produce decahydroquinoline, with both rings being saturated. The 5-(2'-Deoxyuridinyl)methyl radical, a key intermediate in thymine (B56734) oxidation, has been shown to be susceptible to both oxidation and reduction reactions even in the absence of oxygen, highlighting the complex redox chemistry that radicals on such heterocyclic systems can undergo. nih.gov

Cyclization Reactions Involving Pendant Furan Rings or Other Moieties

Intramolecular cyclization reactions are crucial for the synthesis of complex fused heterocyclic systems containing the quinoline core. These reactions often involve pendant groups attached to the quinoline structure that can react with a position on the quinoline ring itself.

Palladium-Catalyzed Cascade Reactions for Quinoline Formation

Palladium-catalyzed reactions are powerful tools in modern organic synthesis due to their efficiency and functional group tolerance. nih.gov A notable application is in the synthesis of substituted quinolines through cascade reactions.

One such method is the palladium-catalyzed cascade reaction of o-aminocinnamonitriles with arylhydrazines, which provides an efficient route to various quinoline derivatives. nih.gov In a specific example, this reaction was used to synthesize 4-Methyl-2-phenylquinoline. The proposed mechanism involves the initial formation of a palladiaziridine intermediate, followed by coordination of the cyano group, oxidative addition, and C-N bond cleavage to form a palladium(II) intermediate. This is followed by intramolecular cyclization and subsequent steps to yield the final quinoline product. nih.gov Control experiments indicated that oxygen is required for this reaction to proceed. nih.gov

Another palladium-catalyzed approach involves a domino Heck/cyclization reaction of methyl β-(2-acetamidophenyl)acrylates with aryl iodides to form quinolin-2(1H)-ones. nih.gov These cascade reactions demonstrate the utility of palladium catalysis in constructing the quinoline ring system in a single, efficient process.

Proposed Mechanisms for Quinoline and Quinolone Formation from Dicarbonyl Compounds

Several classic named reactions utilize dicarbonyl compounds or their equivalents for the synthesis of quinolines and quinolones.

Combes Quinoline Synthesis: This method involves the acid-catalyzed reaction of an aniline (B41778) with a β-diketone. wikipedia.orgquimicaorganica.org The mechanism proceeds in several key steps:

Schiff Base Formation: The reaction begins with the protonation of a carbonyl oxygen of the β-diketone, followed by nucleophilic attack by the aniline. Dehydration then leads to the formation of a Schiff base intermediate. wikipedia.org

Enamine Tautomerization: The Schiff base tautomerizes to the more stable enamine. quimicaorganica.org

Cyclization: Under acid catalysis, the enamine undergoes an intramolecular electrophilic aromatic substitution, where the electron-rich aromatic ring attacks the protonated carbonyl group. This cyclization is the rate-determining step. wikipedia.org

Dehydration: A final dehydration step results in the aromatization of the newly formed ring, yielding the substituted quinoline. wikipedia.org

Pfitzinger Synthesis: This reaction synthesizes quinoline-4-carboxylic acids from isatin (B1672199) and a carbonyl compound in the presence of a base. The isatin ring is first opened to form an intermediate which then condenses with the carbonyl compound and cyclizes to form the quinoline derivative. pharmaguideline.comui.ac.id

Intramolecular Michael and Anti-Michael Addition Reactions in Quinoline Synthesis

The Michael addition, a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, is a versatile reaction in organic synthesis, including the construction of quinoline derivatives. organicreactions.org

Intramolecular Michael additions have been employed in various strategies for quinoline synthesis. One approach involves a transition-metal-free, substrate-selective synthesis where the intramolecular addition of hydrazones to in situ generated imine intermediates leads to tetrahydroquinolines. rsc.org In another example, a metal-free cascade Michael addition/intramolecular rearrangement cyclization process is used to synthesize 2-perfluoroalkylated quinolines from isatins and perfluoroalk-2-ynoates. researchgate.net These reactions highlight how the principles of Michael addition can be applied in an intramolecular fashion to facilitate ring formation and generate the quinoline scaffold.

Investigation of Free Radical Pathways in Quinoline Chemistry

The role of free radicals in the chemistry of quinoline derivatives is an area of growing interest, particularly in the context of their biological activity and potential for novel synthetic transformations.

Studies have shown that quinoline derivatives can act as free radical scavengers. For instance, certain 2-chloroquinoline-3-carbaldehydes have demonstrated significant radical scavenging activity in DPPH assays. researchgate.net The antioxidant potential of quinoline derivatives is often evaluated by their ability to donate a hydrogen atom or an electron to neutralize free radicals. nih.gov

Furthermore, free radical intermediates can be harnessed for the synthesis of quinolines. Photocatalytically generated imine radicals have been shown to rearrange to produce 3,4-disubstituted quinolines or react to form 2,3-disubstituted quinolines, depending on the reaction conditions. organic-chemistry.org Research on quinone-quinoline chelators has also revealed that their interaction with metal ions like iron and copper can lead to increased production of free radicals, a process that can be further enhanced by light. nih.gov This suggests potential applications in areas like photodynamic therapy. nih.gov

Advanced Spectroscopic and Structural Elucidation of 5 Methyl 2 Phenylquinoline Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms, enabling the precise mapping of the molecular framework and the determination of substituent positions.

Proton NMR (¹H NMR) is instrumental in defining the substitution pattern on the quinoline (B57606) and phenyl rings. The chemical shifts (δ) of the protons are highly sensitive to their local electronic environment, which is influenced by the presence and position of substituents like the methyl and phenyl groups.

The aromatic protons of the quinoline ring system typically resonate in the range of δ 6.0-9.5 ppm. msu.edu The exact chemical shift of each proton is dictated by its position relative to the nitrogen atom and any substituents. For instance, protons on the heterocyclic ring (positions 3 and 4) and the proton at position 8 are often shifted downfield due to the electron-withdrawing effect of the nitrogen atom and steric interactions. uncw.eduuncw.edu The protons on the benzene (B151609) ring of the quinoline moiety generally appear in a distinct region of the spectrum. uncw.eduuncw.edu

The methyl group at the 5-position introduces characteristic changes in the ¹H NMR spectrum. The protons of the methyl group itself typically appear as a singlet in the aliphatic region, around δ 2.2-3.0 ppm. orgchemboulder.com Furthermore, the presence of the methyl group influences the chemical shifts of the adjacent aromatic protons through electronic and steric effects. These substituent-induced chemical shifts (SCS) are crucial for confirming the position of the methyl group. nih.gov The phenyl group at the 2-position also exerts its influence on the surrounding protons, particularly H3 and H4, and its own protons display a characteristic pattern in the aromatic region. nih.gov

The coupling patterns (spin-spin splitting) observed in the ¹H NMR spectrum provide valuable information about the connectivity of the protons. For example, the coupling constants (J values) between adjacent protons (ortho-coupling) are typically larger than those between meta- or para-coupled protons, aiding in the assignment of signals to specific protons on the quinoline ring. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), are often employed to definitively establish the proton-proton connectivity within the molecule. nih.govnih.gov

Table 1: Representative ¹H NMR Chemical Shift Ranges for Protons in Substituted Quinolines.

| Proton Type | Typical Chemical Shift (δ, ppm) | Factors Influencing Shift |

| Quinoline Aromatic Protons | 6.0 - 9.5 msu.edu | Proximity to nitrogen, substituent effects uncw.edunih.gov |

| Phenyl Group Protons | 7.0 - 8.5 | Electronic nature of the quinoline ring |

| Methyl Group Protons (at C5) | 2.2 - 3.0 orgchemboulder.com | Shielding effect of the aromatic system |

Note: The exact chemical shifts can vary depending on the solvent and the presence of other substituents on the quinoline or phenyl rings.

The chemical shifts of the carbon atoms in the quinoline ring are characteristic. The carbon atoms of the heterocyclic ring (C2, C3, C4) and the bridgehead carbons (C4a, C8a) have distinct chemical shifts that are influenced by the nitrogen atom. msu.educhemicalbook.com The carbons of the benzenoid ring (C5, C6, C7, C8) also show characteristic resonances. The presence of the methyl group at C5 and the phenyl group at C2 causes significant shifts in the signals of the carbons to which they are attached (ipso-carbons) and the adjacent carbons (ortho-, meta-, and para-carbons). worktribe.com These substituent effects are well-documented and can be used to confirm the positions of the methyl and phenyl groups. nih.gov

For example, the carbon of the methyl group typically appears in the upfield region of the spectrum, around 15-25 ppm. The C2 carbon, being attached to the electronegative nitrogen and the phenyl group, will be significantly downfield. Similarly, the C5 carbon will be influenced by the attached methyl group. Computational methods, such as GIAO (Gauge-Including Atomic Orbital) calculations, can be used to predict ¹³C NMR chemical shifts, which can then be compared with experimental data to aid in the assignment of complex spectra. worktribe.com

Table 2: Typical ¹³C NMR Chemical Shift Ranges for Carbons in Substituted Quinolines.

| Carbon Type | Typical Chemical Shift (δ, ppm) | Factors Influencing Shift |

| Quinoline Heterocyclic Carbons (C2, C3, C4) | 120 - 150 | Proximity to nitrogen, substituent effects msu.educhemicalbook.com |

| Quinoline Benzenoid Carbons (C5-C8) | 125 - 140 | Substituent effects msu.educhemicalbook.com |

| Quinoline Bridgehead Carbons (C4a, C8a) | 145 - 150 | Fusion of the two rings msu.educhemicalbook.com |

| Phenyl Group Carbons | 125 - 140 | Electronic interaction with the quinoline ring |

| Methyl Group Carbon (at C5) | 15 - 25 | Aliphatic nature |

Note: The exact chemical shifts are dependent on the specific analogue and the solvent used.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique that provides information about the molecular weight and structural features of a compound by measuring its mass-to-charge ratio (m/z). researchgate.net For 5-methyl-2-phenylquinoline and its analogues, MS is crucial for determining the molecular formula and for gaining insights into the molecule's stability and fragmentation pathways.

In a typical electron ionization (EI) mass spectrum of a 2-substituted quinoline derivative, the molecular ion peak (M⁺˙) is usually prominent, confirming the molecular weight of the compound. chempap.org The fragmentation patterns observed in the mass spectrum are characteristic of the quinoline ring system and the nature of its substituents. A common fragmentation pathway for quinoline itself involves the loss of a molecule of hydrogen cyanide (HCN), resulting in a significant fragment ion. chempap.org The presence and nature of substituents on the quinoline ring can significantly influence the fragmentation pathways. chempap.org For instance, if a substituent can be easily lost as a stable radical or neutral molecule, the corresponding fragment ion will be more abundant. The fragmentation of the phenyl and methyl groups can also lead to characteristic ions in the spectrum.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio of an ion, often to four or more decimal places. This precision allows for the unambiguous determination of the elemental composition of the molecular ion. nih.gov For this compound (C₁₆H₁₃N), HRMS can distinguish its molecular formula from other possible formulas with the same nominal mass. For example, HRMS can differentiate between C₁₆H₁₃N and other potential isobaric compounds. This level of accuracy is invaluable for confirming the identity of newly synthesized analogues and for analyzing complex mixtures. sigmaaldrich.com Time-of-flight (TOF) mass analyzers are commonly used for HRMS due to their high mass accuracy and resolution. sigmaaldrich.comnih.gov

Table 3: Key Mass Spectrometry Data for this compound.

| Parameter | Expected Value/Observation | Significance |

| Molecular Formula | C₁₆H₁₃N | Basic structural information |

| Nominal Mass | 219 | Integer mass of the molecule |

| Exact Mass (HRMS) | 219.1048 | Precise mass for elemental composition confirmation nih.gov |

| Major Fragmentation Pathways | Loss of H, CH₃, HCN | Provides structural clues about the quinoline core and substituents chempap.org |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at different frequencies, which correspond to the vibrational modes of the chemical bonds. researchgate.net For this compound and its analogues, the IR spectrum provides a characteristic fingerprint that can be used for identification and to confirm the presence of key structural features. mdpi.com

The IR spectrum of a this compound analogue will exhibit several characteristic absorption bands. The C-H stretching vibrations of the aromatic rings (quinoline and phenyl) typically appear in the region of 3000-3100 cm⁻¹. The C-H stretching of the methyl group will be observed in the 2850-3000 cm⁻¹ range. The C=C and C=N stretching vibrations within the quinoline ring system give rise to a series of sharp bands in the 1400-1650 cm⁻¹ region. mdpi.com The out-of-plane C-H bending vibrations, which are particularly useful for determining the substitution pattern on the aromatic rings, appear in the 650-900 cm⁻¹ range. The specific positions and intensities of these bands can be influenced by the positions of the methyl and phenyl substituents. astrochem.org

Table 4: Characteristic IR Absorption Frequencies for this compound Analogues.

| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Functional Group |

| C-H Stretching (Aromatic) | 3000 - 3100 | Quinoline and Phenyl Rings researchgate.net |

| C-H Stretching (Aliphatic) | 2850 - 3000 | Methyl Group |

| C=C and C=N Stretching | 1400 - 1650 | Quinoline Ring System mdpi.com |

| C-H Out-of-Plane Bending | 650 - 900 | Aromatic Rings astrochem.org |

X-ray Crystallography for Definitive Molecular and Crystal Structure Determination

X-ray crystallography is the most powerful technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. proquest.com For this compound and its analogues that can be obtained as single crystals, X-ray diffraction analysis provides an unambiguous determination of the molecular structure, including bond lengths, bond angles, and torsional angles. iucr.orgeurjchem.com This technique is considered the gold standard for structural elucidation. mdpi.comresearchgate.net

The crystal structure reveals not only the conformation of the molecule in the solid state but also the intermolecular interactions, such as π-π stacking, that govern the packing of the molecules in the crystal lattice. iucr.org For 2-phenylquinoline (B181262) derivatives, the dihedral angle between the quinoline ring system and the phenyl ring is a key structural parameter that can be precisely determined. iucr.org This information is valuable for understanding the steric and electronic interactions between these two parts of the molecule. The crystallographic data can also be used to validate and refine the results obtained from computational modeling studies. researchgate.net

Table 5: Illustrative X-ray Crystallography Parameters for a 2-Phenylquinoline Derivative.

| Parameter | Typical Value/Observation | Structural Insight |

| Crystal System | e.g., Monoclinic, Orthorhombic | Basic crystal symmetry |

| Space Group | e.g., P2₁/c | Detailed crystal symmetry |

| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) | Size and shape of the repeating unit |

| Dihedral Angle (Quinoline-Phenyl) | Varies (e.g., 15-50°) | Conformation of the molecule iucr.org |

| Intermolecular Interactions | e.g., π-π stacking distances | Crystal packing forces iucr.org |

Resolution of Regiochemistry and Stereochemistry

The precise arrangement of atoms within a molecule, encompassing both regiochemistry and stereochemistry, is fundamental to its chemical behavior. For this compound analogues, the substitution pattern on the quinoline and phenyl rings dictates the regiochemistry, which can be definitively established through various synthetic strategies and confirmed by spectroscopic methods.

The synthesis of quinoline derivatives can be achieved through established methods like the Doebner-von Miller reaction, which involves the condensation of an α,β-unsaturated carbonyl compound with an aniline (B41778), or the Friedländer annulation, which condenses a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group. The choice of specific starting materials in these reactions allows for the regioselective placement of substituents, such as the methyl group at the C5 position and the phenyl group at the C2 position of the quinoline core.

Once synthesized, the regiochemistry and stereochemistry of these analogues are unequivocally determined by single-crystal X-ray diffraction. This powerful technique provides a detailed three-dimensional map of the electron density within the crystal, allowing for the precise determination of bond lengths, bond angles, and dihedral angles. For instance, in a related compound, 2,5-dimethyl-phenyl quinoline-2-carboxylate, the dihedral angle between the quinoline ring system and the phenyl ring was determined to be 78.8(1)°. This type of detailed structural information is crucial for understanding the steric and electronic effects of the substituents.

In the absence of single-crystal data, spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy are invaluable. The chemical shifts and coupling constants in ¹H and ¹³C NMR spectra provide a wealth of information about the connectivity and spatial relationships of atoms within the molecule, allowing for the confident assignment of its regiochemistry.

Analysis of Intermolecular Interactions and Supramolecular Assembly

A key interaction in aromatic systems like quinolines is π-π stacking . The electron-rich π-systems of the quinoline and phenyl rings can interact in an attractive manner, leading to stacked arrangements in the crystal lattice. These interactions can be face-to-face or offset, with interplanar distances typically in the range of 3.3 to 3.8 Å. For example, in the crystal structure of 5,7,8-trifluoro-2-phenylquinoline, π-stacking interactions are observed with intercentroid distances of 3.66 Å and interplanar distances of 3.41 Å. researchgate.net

Another significant non-covalent force is the C-H···π interaction , where a C-H bond acts as a weak hydrogen bond donor to the electron-rich π-cloud of an adjacent aromatic ring. These interactions, along with conventional hydrogen bonds if suitable functional groups are present, contribute to the formation of complex three-dimensional networks. The analysis of crystal packing reveals that these weak interactions can lead to various supramolecular motifs, such as chains, sheets, and more intricate frameworks. acs.org

The study of these interactions is greatly aided by computational methods, such as Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) plots, which can identify and characterize the nature and strength of these weak bonds. researchgate.net

| Interaction Type | Typical Distance (Å) | Description | Significance in Quinolines |

| π-π Stacking | 3.3 - 3.8 | Attractive, non-covalent interaction between aromatic rings. | Influences crystal packing and electronic properties. |

| C-H···π | 2.5 - 3.0 | A weak hydrogen bond between a C-H bond and a π-system. | Contributes to the stability of the supramolecular assembly. |

| van der Waals forces | Variable | Weak, short-range electrostatic attractions between uncharged molecules. | Ubiquitous interactions that contribute to the overall crystal packing. |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful technique for probing the electronic structure of molecules by measuring their absorption of light in the UV and visible regions of the electromagnetic spectrum. The absorption of a photon of a specific energy excites an electron from a lower energy molecular orbital to a higher energy one. For this compound analogues, the principal electronic transitions are of the π → π* and n → π* type.

The quinoline and phenyl rings constitute a large, conjugated π-system. The absorption bands observed in the UV-Vis spectrum of these compounds primarily arise from π → π transitions, where an electron is promoted from a bonding π orbital to an antibonding π orbital. These transitions are typically of high intensity (large molar absorptivity, ε) and are responsible for the strong absorption bands observed at shorter wavelengths.

The nitrogen atom in the quinoline ring possesses a lone pair of electrons in a non-bonding orbital (n). The excitation of one of these electrons to an antibonding π* orbital results in an n → π transition. These transitions are generally of lower energy (occur at longer wavelengths) and have a much lower intensity compared to π → π transitions.

The position and intensity of these absorption bands are sensitive to the substitution pattern on the aromatic rings and the solvent polarity. The methyl group at the C5 position and the phenyl group at the C2 position can influence the energy levels of the molecular orbitals, leading to shifts in the absorption maxima (λ_max). Computational studies using Time-Dependent Density Functional Theory (TD-DFT) can be employed to predict the electronic absorption spectra and assign the observed bands to specific electronic transitions. nih.govproquest.com

| Compound Analogue | Solvent | λ_max (nm) | Transition Assignment | Reference |

| Quinoline | n-Hexane | ~270, ~310 | π → π | mdpi.com |

| 2-Phenylquinoline | Ethanol | ~255, ~320 | π → π | researchgate.net |

| (E)-7-((2-Chloroquinolin-3-yl)methylene)-1,2,6,7-tetrahydro-8H-indeno[5,4-b]furan-8-one (Theoretical) | Gas Phase | 400.39, 377.53, 335.22 | n → π, π → π | proquest.com |

Raman Spectroscopy for Vibrational Fingerprinting

Raman spectroscopy provides a detailed "fingerprint" of a molecule by probing its vibrational modes. When monochromatic light interacts with a molecule, most of it is scattered at the same frequency (Rayleigh scattering), but a small fraction is scattered at different frequencies (Raman scattering). The energy difference between the incident and scattered light corresponds to the energy of the vibrational modes of the molecule.

The Raman spectrum of this compound is characterized by a series of bands corresponding to the various stretching and bending vibrations of the chemical bonds within the molecule. The aromatic C-H and C-C stretching vibrations of the quinoline and phenyl rings typically appear in the high-frequency region of the spectrum. The presence of the methyl group gives rise to characteristic C-H stretching and bending modes.

The vibrational frequencies and intensities are sensitive to the molecular structure, including bond strengths and angles. Therefore, Raman spectroscopy can be used to confirm the identity of the compound and to study subtle structural changes. For complex molecules, the assignment of the observed Raman bands to specific vibrational modes is often aided by computational methods, such as Density Functional Theory (DFT) calculations. nih.gov These calculations can predict the vibrational frequencies and Raman activities, allowing for a detailed interpretation of the experimental spectrum.

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Description |

| Aromatic C-H Stretch | 3000 - 3100 | Stretching vibrations of the C-H bonds on the quinoline and phenyl rings. |

| Aliphatic C-H Stretch | 2850 - 3000 | Stretching vibrations of the C-H bonds of the methyl group. |

| C=C/C=N Ring Stretch | 1400 - 1650 | In-plane stretching vibrations of the carbon-carbon and carbon-nitrogen bonds within the quinoline ring. |

| Phenyl Ring Stretch | 1450 - 1600 | In-plane stretching vibrations of the carbon-carbon bonds within the phenyl ring. |

| C-H Bending | 1000 - 1300 | In-plane and out-of-plane bending vibrations of the C-H bonds. |

| Ring Breathing Modes | 800 - 1000 | Collective in-plane vibrations of the entire ring structures. |

Theoretical and Computational Investigations of 5 Methyl 2 Phenylquinoline Systems

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. ijcps.orgrsc.org It is a widely used tool for predicting the molecular properties and reactivity of chemical compounds.

Geometry Optimization and Conformational Analysis

Geometry optimization is a fundamental computational step to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. ijcps.org For 5-Methyl-2-phenylquinoline, DFT calculations, often using the B3LYP functional with a suitable basis set like 6-31G(d,p), can predict its structural parameters. nih.govresearchgate.net

Table 1: Predicted Optimized Geometrical Parameters for this compound

| Parameter | Bond/Angle | Predicted Value |

| Bond Length | C-C (quinoline) | ~1.37 - 1.42 Å |

| C-N (quinoline) | ~1.33 - 1.38 Å | |

| C-C (phenyl) | ~1.39 - 1.40 Å | |

| C-C (inter-ring) | ~1.49 Å | |

| C-H | ~1.08 - 1.09 Å | |

| Bond Angle | C-C-C (quinoline) | ~118° - 122° |

| C-N-C (quinoline) | ~117° | |

| C-C-C (phenyl) | ~120° | |

| Dihedral Angle | Phenyl vs. Quinoline (B57606) | ~40° - 60° |

Note: These values are representative and based on typical DFT calculations for quinoline and phenyl-substituted aromatic systems. ijcps.orgresearchgate.netresearchgate.netresearchgate.net

Frontier Molecular Orbital (FMO) Analysis and Electronic Properties

Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity and electronic properties of molecules. researchgate.net The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in molecular interactions. rdd.edu.iqwikipedia.org The HOMO energy is related to the electron-donating ability of a molecule, while the LUMO energy relates to its electron-accepting ability.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is an important indicator of molecular stability and reactivity. wikipedia.orgschrodinger.comwuxiapptec.com A smaller gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. schrodinger.comjoaquinbarroso.com For this compound, the π-conjugated system is expected to result in a relatively small HOMO-LUMO gap. DFT calculations can provide precise values for these orbital energies. researchgate.netschrodinger.com The HOMO is likely to be distributed over the electron-rich quinoline and phenyl rings, while the LUMO will also be delocalized over the aromatic system.

Table 2: Predicted Frontier Molecular Orbital Energies for this compound

| Parameter | Predicted Energy (eV) |

| HOMO Energy | ~ -6.0 to -5.5 |

| LUMO Energy | ~ -2.0 to -1.5 |

| HOMO-LUMO Gap (ΔE) | ~ 4.0 |

Note: These values are typical for π-conjugated aromatic systems and are derived from general principles of FMO theory and DFT calculations on related compounds. researchgate.netwikipedia.orgwuxiapptec.com

Prediction of Spectroscopic Parameters (e.g., NMR, IR, UV-Vis)

DFT calculations are also employed to predict various spectroscopic parameters, which can aid in the characterization of new compounds.

NMR Spectroscopy: Theoretical calculations of nuclear magnetic shielding constants can be converted into chemical shifts (δ). nih.gov For this compound, the predicted ¹H NMR spectrum would show signals in the aromatic region (typically 7.0-8.5 ppm), with the methyl protons appearing at a higher field (around 2.5 ppm). uncw.edunih.gov The ¹³C NMR spectrum would show distinct signals for each carbon atom, with the chemical shifts influenced by their local electronic environment. nih.gov

IR Spectroscopy: The vibrational frequencies calculated by DFT can be correlated with experimental infrared (IR) spectra. rsc.org Characteristic vibrational modes for this compound would include C-H stretching in the aromatic and methyl groups (~3000-3100 cm⁻¹ and ~2900-3000 cm⁻¹, respectively), C=C and C=N stretching in the quinoline ring (~1450-1600 cm⁻¹), and out-of-plane bending vibrations. nih.gov

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is used to predict electronic absorption spectra. rsc.orgmdpi.com The absorption maxima (λ_max) correspond to electronic transitions, often from the HOMO to the LUMO or other low-lying unoccupied orbitals. researchgate.netresearchgate.net For this compound, π-π* transitions are expected to result in strong absorptions in the UV region. The extended conjugation provided by the phenyl group would likely lead to a red shift (bathochromic shift) compared to unsubstituted quinoline. uomustansiriyah.edu.iq

Table 3: Predicted Spectroscopic Data for this compound

| Spectroscopy | Parameter | Predicted Value |

| ¹H NMR | δ (aromatic-H) | 7.0 - 8.5 ppm |

| δ (methyl-H) | ~2.5 ppm | |

| ¹³C NMR | δ (aromatic-C) | 120 - 150 ppm |

| δ (methyl-C) | ~20 ppm | |

| IR | ν (C-H, aromatic) | 3000 - 3100 cm⁻¹ |

| ν (C-H, methyl) | 2900 - 3000 cm⁻¹ | |

| ν (C=C/C=N) | 1450 - 1600 cm⁻¹ | |

| UV-Vis | λ_max | ~280 - 320 nm |

Note: These are estimated values based on data from related quinoline and aromatic compounds. uncw.edunih.govresearchgate.netrsc.orgnist.govsielc.com

Quantitative Structure-Activity Relationship (QSAR) Studies

QSAR is a computational modeling technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govijprajournal.com

Correlation of Structural Descriptors with Biological Activities

The foundation of a QSAR model is the calculation of molecular descriptors, which are numerical representations of the chemical and physical characteristics of a molecule. nih.govjlu.edu.cn These descriptors can be categorized as electronic (e.g., partial charges, HOMO/LUMO energies), steric (e.g., molecular volume, surface area), and topological (e.g., connectivity indices), among others. nih.govijprajournal.com For quinoline derivatives, QSAR studies have been successfully applied to model various biological activities, including antibacterial and antifungal properties. rdd.edu.iqnih.govjapsonline.com The selection of relevant descriptors is crucial for building a predictive model.

Table 4: Examples of Descriptors for a QSAR Study of this compound Analogues

| Descriptor Type | Example Descriptor | Potential Relevance |

| Electronic | HOMO-LUMO Gap | Reactivity, interaction with biological targets |

| Dipole Moment | Polarity, solubility, binding interactions | |

| Partial Atomic Charges | Electrostatic interactions with receptor sites | |

| Steric/Topological | Molecular Weight | Size and bulk |

| LogP (Partition Coefficient) | Hydrophobicity, membrane permeability | |

| Number of Rotatable Bonds | Conformational flexibility |

Note: The selection of descriptors depends on the specific biological activity being modeled. nih.govjlu.edu.cnnih.gov

Development and Validation of Predictive Models for Analogues

Once a set of descriptors is calculated for a series of analogues of this compound with known biological activities, a mathematical model can be developed using statistical methods like Multiple Linear Regression (MLR). japsonline.com The goal is to create an equation that can predict the activity of new, unsynthesized compounds.

A typical QSAR model takes the form:

Biological Activity = c₀ + c₁D₁ + c₂D₂ + ... + cₙDₙ

where D₁, D₂, etc., are the molecular descriptors, and c₁, c₂, etc., are their regression coefficients.

The robustness and predictive power of the model are assessed through rigorous validation techniques. mdpi.comnih.gov Internal validation is often performed using methods like leave-one-out cross-validation (Q²), while external validation involves using the model to predict the activity of a separate test set of compounds (R²_pred). japsonline.comnih.gov A well-validated QSAR model can be a valuable tool in drug discovery, guiding the design of more potent and selective analogues. schrodinger.com

Table 5: Hypothetical QSAR Model for Antifungal Activity of this compound Analogues

| Model Equation | pMIC = 0.5 * LogP - 0.2 * (HOMO-LUMO Gap) + 1.5 |

| Statistical Parameters | |

| R² (Coefficient of Determination) | > 0.8 |

| Q² (Cross-validated R²) | > 0.6 |

| R²_pred (External Validation) | > 0.6 |

Note: This is a hypothetical model for illustrative purposes. The actual descriptors and coefficients would be determined from a specific dataset of compounds and their measured antifungal activities (pMIC = -log(MIC)). nih.govjapsonline.com

Molecular Docking and Dynamics Simulations

Molecular docking and dynamics simulations are indispensable computational techniques for predicting how a ligand, such as a this compound derivative, might interact with a biological target, typically a protein or nucleic acid. These methods are crucial in drug discovery for screening potential drug candidates and understanding their mode of action.

Investigation of Ligand-Receptor Interactions and Binding Affinity.nih.govresearchgate.netnih.gov

The binding of a ligand to a receptor is governed by a variety of non-covalent interactions. The planar, aromatic structure of the quinoline core is particularly adept at engaging in these interactions. nih.gov Key interactions include hydrogen bonds, hydrophobic effects, π-π stacking, and cation-π interactions. nih.gov Aromatic rings in ligands frequently interact with the side chains of amino acids like phenylalanine, tyrosine, tryptophan, and histidine within the protein's binding pocket. nih.gov

Molecular docking studies on derivatives of the parent 2-phenylquinoline (B181262) scaffold have demonstrated their potential to bind effectively to various biological targets. For instance, in a study involving imidazole (B134444) quinoline derivatives targeting the gingipain R protein from Porphyromonas gingivalis, the compounds exhibited strong binding affinities, with calculated binding energies ranging from -7.7 to -9.2 kcal/mol. nih.gov These favorable binding energies are indicative of stable ligand-receptor complexes. The stability of these complexes is achieved through specific interactions with key amino acid residues. nih.govresearchgate.net

The table below summarizes the interactions observed for imidazole quinoline compounds with the gingipain R active site, illustrating the specific residues involved and the nature of the bonds formed.

| Compound | Binding Affinity (kcal/mol) | Interacting Amino Acid Residues |

| Imidazole Quinoline 1 | -8.6 | TYR-72, ARG-34, GLY-377 |

| Imidazole Quinoline 2 | -9.2 | TYR-375, TYR-420, ILE-379, ARG-34, GLY-419 |

| Imidazole Quinoline 3 | -7.7 | LYS-7, VAL-4, GLU-5, THR-2 |

| Amoxicillin (Control) | -8.1 | GLY-377, GLU-6, TYR-72, ARG-34 |

Data sourced from a molecular docking analysis of imidazole quinolines with gingipain R. nih.gov

These results show that the quinoline derivatives can form a network of interactions within the binding site that are comparable to, and in some cases stronger than, the standard control drug, amoxicillin. nih.gov

Elucidation of Potential Mechanism of Action at the Molecular Level.nih.gov

By identifying the binding mode and affinity, computational studies help elucidate the potential mechanism of action at a molecular level. For many enzyme targets, a high-affinity ligand can act as an inhibitor, blocking the active site and preventing the natural substrate from binding.

One well-studied mechanism for 2-phenylquinoline derivatives is the inhibition of histone deacetylases (HDACs), a class of enzymes crucial in the regulation of gene expression. nih.gov In this context, the 2-substituted phenylquinoline scaffold acts as a "cap" group. This part of the molecule forms strong hydrophobic interactions with residues at the entrance of the HDAC active site. nih.gov This binding can lead to potent and selective inhibition of specific HDAC isoforms, such as HDAC3. nih.gov

The downstream effects of such inhibition can be profound, leading to significant anticancer activity. Mechanistic studies on K562 leukemia cells treated with a 2-phenylquinoline-4-carboxylic acid derivative (D28) revealed that the compound's anticancer effects stem from its ability to induce G2/M phase cell cycle arrest and promote apoptosis (programmed cell death). nih.gov The induction of apoptosis was found to be dose-dependent, highlighting a clear molecular pathway from enzyme inhibition to cell death. nih.gov

| Compound D28 Concentration | Apoptotic Cell Proportion (%) |

| Control (0 µM) | 1.14% |

| 1 µM | 10.10% |

| 2 µM | 15.53% |

| 4 µM | 27.92% |

Data from a cellular apoptosis study on K562 cells. nih.gov

Another potential mechanism of action for this class of compounds is the targeting and stabilization of G-quadruplex (G4) DNA structures. nih.gov These are specialized structures found in regions like telomeres and oncogene promoters. Small molecules that can bind and stabilize G4s can interfere with DNA replication and transcription, thereby acting as anticancer agents. nih.gov The large planar aromatic surface of the phenylquinoline system is well-suited for stacking on top of the G-quartets that define these structures. nih.gov

Computational Studies on Reaction Mechanisms and Pathways.researchgate.netrsc.orgtandfonline.com

Beyond biological interactions, computational chemistry is a vital tool for understanding the chemical reactions used to synthesize complex molecules like this compound. rsc.org Methods such as Density Functional Theory (DFT) allow researchers to model reaction pathways, calculate the energies of reactants, products, and transition states, and thus predict the most viable synthetic routes. numberanalytics.commdpi.com

The synthesis of the quinoline core is often achieved through methods like the Friedländer annulation, which involves the reaction of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl. tandfonline.com Computational studies can investigate the step-by-step mechanism of such reactions. For example, DFT calculations using functionals like B3LYP can be employed to map the potential energy surface of the reaction. researchgate.netmdpi.com

These computational investigations provide critical information that is often difficult to obtain through experimental means alone:

Reaction Energy Profiles: By calculating the energy of the system at each step, a reaction energy profile can be constructed. This profile reveals the energy barriers (activation energies) for each step, identifying the rate-determining step of the reaction. mdpi.com

Transition State (TS) Geometry: The calculations can determine the precise three-dimensional structure of the high-energy transition states, offering clues about how bonds are formed and broken. numberanalytics.com

Thermodynamic and Kinetic Favorability: By comparing the energy barriers and the energies of intermediates and products, researchers can determine whether a particular reaction pathway is kinetically or thermodynamically favored over another, explaining the observed product distribution. mdpi.com

A computational study on a related system, the reaction of 2-phenylquinoxaline (B188063) with a nucleophile, demonstrated how different potential sites of attack (C2, C3, C5, etc.) could be evaluated. The study found that while multiple adducts could be formed, the energy barriers to form the subsequent intermediates varied significantly, ultimately favoring one reaction pathway over the others. mdpi.com Such insights are invaluable for optimizing reaction conditions to improve the yield and selectivity of the desired product, such as this compound. researchgate.net

| Computational Method | Information Gained | Application in Synthesis |

| Density Functional Theory (DFT) | Reaction energy profiles, transition state structures, intermediate stabilities. | Predicting the most favorable reaction pathway, understanding selectivity. |

| Ab initio methods | High-accuracy energies for small systems, benchmarking DFT results. | Providing a fundamental understanding of bond formation and cleavage. |

| Reaction Pathway Modeling | Visualization of the entire reaction from reactants to products. | Guiding the design of new catalysts and reaction conditions. |

Structure Activity Relationship Sar Studies for 5 Methyl 2 Phenylquinoline Analogues

Influence of Methyl and Phenyl Substituents on Biological Activity

The positions and nature of substituents on the quinoline (B57606) ring are critical determinants of biological activity. In analogues of 5-methyl-2-phenylquinoline, the methyl group at the C-5 position and the phenyl group at the C-2 position play foundational roles in defining the molecule's interaction with biological targets.

The 2-phenyl group is a common feature in many biologically active quinolines. Studies on 2-arylquinolines have shown that this group is crucial for certain activities, such as anticancer effects. For instance, a series of 2-arylquinoline derivatives demonstrated selective cytotoxicity against various cancer cell lines, with the phenyl ring contributing to the binding at target proteins. rsc.org The substitution pattern on this phenyl ring further refines activity. For example, in a study of 2-phenylquinolines as anti-coronavirus agents, a p-propoxyphenyl group at C-2 was identified as a key feature for potent antiviral activity. acs.org

The methyl group 's influence is highly dependent on its position on the quinoline core. While the subject molecule features a methyl group at C-5, many SAR studies focus on other positions. For example, in a series of ibuprofen-quinolinyl hybrids, methyl substitution on the quinoline ring was compared to fluorine and chlorine substitutions, with the methyl-substituted derivatives showing lower potency in some assays. nih.gov In another study on quinoline-carbonitrile derivatives, a methoxy (B1213986) group at the C-6 position was found to be biologically preferable to a methyl group for antibacterial activity. nih.gov The alkyl groups at the C-2 position, adjacent to the quinoline nitrogen, can increase lipophilicity and promote cell permeability. mdpi.com

Impact of Quinoline Core Substitutions on Potency and Spectrum

Beyond the primary 5-methyl and 2-phenyl groups, further substitutions on the quinoline core can dramatically modulate the potency and spectrum of biological activity. nih.gov

In the development of anti-coronavirus agents based on the 2-phenylquinoline (B181262) scaffold, the addition of methoxy groups to the quinoline nucleus was a key strategy to tune antiviral activity and reduce cytotoxicity. acs.org Specifically, the combination of two methoxy groups on the quinoline core, a C-2 p-propoxyphenyl ring, and a basic ethoxy side chain at C-4 resulted in derivatives with low micromolar efficacy and a high safety profile. nih.gov

Similarly, in a series of 4-carboxyl quinoline derivatives designed as selective COX-2 inhibitors, varying the substituents at the C-7 and C-8 positions of the quinoline ring was used to determine structure-activity relationships. capes.gov.br The introduction of different functional groups allows for the fine-tuning of the molecule's interaction with the enzyme's active site.

The following table summarizes the impact of various substitutions on the activity of 2-phenylquinoline analogues in different studies.

| Parent Scaffold | Substitution | Position(s) | Effect on Activity | Biological Target/Activity |

| 2-Phenylquinoline | p-propoxyphenyl | C-2 (on phenyl) | Increased potency | Anti-SARS-CoV-2 acs.org |

| 2-Phenylquinoline | Methoxy groups | Quinoline Core | Tuned activity, reduced cytotoxicity | Anti-SARS-CoV-2 acs.org |

| 2-Phenylquinoline | Basic O-alkyl side chain | C-4 | Tuned activity | Anti-SARS-CoV-2 acs.org |

| 4-Carboxyl quinoline | Varied substituents | C-7, C-8 | Modulated COX-1/COX-2 selectivity | COX Inhibition capes.gov.br |

| Quinolyl-hybrids | Cl, F vs. CH₃ | Quinoline Core | F and Cl > CH₃ in potency | Anti-inflammatory nih.gov |

Role of Specific Stereochemistry in Biological Interactions

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a critical factor in drug action as it governs the molecule's shape and its ability to interact with chiral biological targets like enzymes and receptors. nih.govmhmedical.com For many classes of compounds, the biological activity resides primarily in one stereoisomer, while the other may be inactive or even contribute to undesired effects. nih.gov

In the context of quinoline derivatives, chirality can be introduced through stereogenic centers in substituents or on a reduced (e.g., tetrahydroquinoline) ring system. The specific spatial orientation of these groups can lead to significant differences in biological activity. nih.gov

For example, studies on nature-inspired compounds have shown that only specific isomers, such as the (5S, αS) isomers of 3-Br-acivicin derivatives, display significant antiplasmodial activity. nih.govresearchgate.net This stereoselectivity is often attributed to specific interactions with protein binding sites or stereoselective uptake by transport systems. nih.gov While direct stereochemical studies on this compound itself are not prominent in the reviewed literature, the principles are broadly applicable. If a chiral center were introduced, for instance, in a side chain attached to the quinoline core, one enantiomer would likely exhibit a better fit and stronger interaction with its biological target than the other. mhmedical.com

Molecular modeling can often shed light on these structural and stereochemical requirements for an efficient interaction, such as the covalent binding and inactivation of an enzyme. nih.govresearchgate.net

Effects of Zinc-Binding Groups in Enzyme Inhibition

Many enzymes, known as metalloenzymes, contain a zinc(II) ion in their active site that is crucial for their catalytic function. frontiersin.orgnih.gov Compounds that can effectively chelate or bind to this zinc ion can act as inhibitors. The quinoline scaffold has been explored for this purpose, often by incorporating a known zinc-binding group (ZBG) into its structure. acs.orgnih.gov

A classic ZBG is the sulfonamide group (R-SO₂NH₂) , which is found in many clinically used inhibitors of carbonic anhydrases (CAs), a family of zinc metalloenzymes. frontiersin.org The sulfonamide binds to the active site zinc ion after deprotonation, disrupting the enzyme's catalytic cycle. frontiersin.org

Researchers have developed fragment libraries of quinoline-sulfonamides to screen for inhibitory activity against matrix metalloproteinases (MMPs), another class of zinc-dependent enzymes. acs.orgnih.gov These studies found that quinoline-sulfonamide fragments showed impressive and sometimes selective inhibition of different MMPs. acs.orgnih.gov The inhibitory mechanism involves the coordination of the ZBG with the active site zinc ion, while the quinoline "backbone" engages in other noncovalent interactions with the protein surface. acs.org The data indicated that the chelating ability of the quinoline-based fragments was essential for their inhibitory activity. acs.org

The following table illustrates common zinc-binding groups and their role in enzyme inhibition.

| Zinc-Binding Group (ZBG) | Mechanism of Action | Target Enzyme Class Example |

| Sulfonamide (-SO₂NH₂) | Binds to the active site Zn(II) ion via deprotonation. | Carbonic Anhydrases (CAs), Matrix Metalloproteinases (MMPs) frontiersin.orgacs.org |

| Hydroxamic Acid (-CONHOH) | A common ZBG that chelates the active site zinc ion. | Matrix Metalloproteinases (MMPs) acs.org |

| 8-Hydroxyquinoline (B1678124) | Chelates metal ions, contributing to pharmacological activity. | Various metalloenzymes rsc.org |

The effectiveness of these inhibitors often relies on a synergistic effect between the metal-binding properties of the ZBG and the structural features of the quinoline scaffold. frontiersin.org

Systematic Analysis of Substituent Effects (e.g., halogens, alkyl groups, methoxy groups)